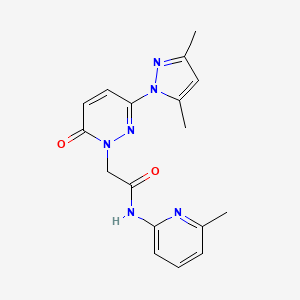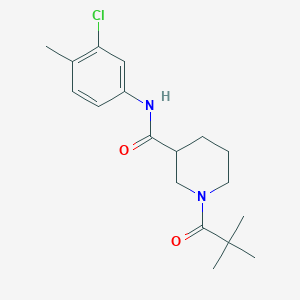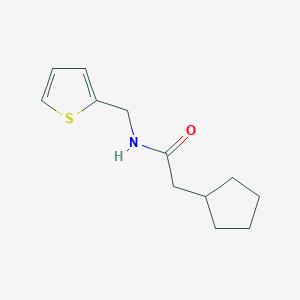![molecular formula C16H14Cl2N4O2 B4500556 5-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B4500556.png)
5-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide
Übersicht
Beschreibung
5-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C16H14Cl2N4O2 and its molecular weight is 365.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.0493811 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has explored the antitumor properties of imidazole derivatives. For instance, Stevens et al. (1984) investigated the antitumor efficacy of imidazotetrazines, showing their potential against leukemia (Stevens et al., 1984). Additionally, Silvestri et al. (2004) identified imidazole analogs of fluoxetine demonstrating potent anti-Candida activity, indicating their utility in treating fungal infections (Silvestri et al., 2004).
Synthesis and Biological Screening
The synthesis and biological activity of various imidazole derivatives have been a significant focus. Guna et al. (2009) synthesized imidazoline compounds and assessed their activity against bacteria and fungi, highlighting the compound's potential in antimicrobial applications (Guna et al., 2009). Similarly, research by Khalifa et al. (2015) involved synthesizing novel arylazothiazole disperse dyes containing selenium for textile applications, also exhibiting significant antitumor and antimicrobial activities (Khalifa et al., 2015).
Chemical Synthesis and Characterization
The chemical synthesis of imidazole derivatives and their characterization also forms an important part of scientific research in this area. Studies such as those conducted by Dickens et al. (1991) focus on synthesizing novel compounds like 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, which exhibit specific antibacterial activity against anaerobic bacteria (Dickens et al., 1991).
Anticonvulsant Activity
Investigations into the anticonvulsant properties of imidazole compounds have been conducted, such as the study by Aktürk et al. (2002), who synthesized and tested various omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives for their efficacy against seizures (Aktürk et al., 2002).
Material Science Applications
Research by Ghaemy et al. (2009) on synthesizing polyamides with bulky triaryl imidazole pendent groups represents the application of imidazole derivatives in material sciences. These polyamides exhibited good thermal stability and solubility in polar aprotic solvents, indicating their potential in various industrial applications (Ghaemy et al., 2009).
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2/c17-11-2-3-12(13(18)8-11)15-9-14(21-24-15)16(23)20-4-1-6-22-7-5-19-10-22/h2-3,5,7-10H,1,4,6H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHZVAWQXAEENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[4-methoxy-3-(pentanoylamino)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4500479.png)


![4-{6-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4500493.png)
![N-{[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine](/img/structure/B4500507.png)
![2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B4500511.png)
![1-[(1-methyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B4500518.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B4500525.png)

![N-[2-(aminocarbonyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4500535.png)

![2-(propan-2-ylamino)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B4500549.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B4500566.png)
![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B4500578.png)
